Methyl 17-oxooctadecanoate
Overview
Description
Methyl 17-oxooctadecanoate is an organic compound with the molecular formula C19H36O3. It is a methyl ester derivative of 17-oxooctadecanoic acid. This compound is part of the oxooctadecanoate family, which are fatty acid derivatives. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 17-oxooctadecanoate can be synthesized through the oxidation of 17-hydroxyoctadecanoate. This process involves the fermentation of methyl stearate to obtain 17-hydroxyoctadecanoate, which is then oxidized to produce this compound . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and automated systems ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
Methyl 17-oxooctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various esters and amides.
Scientific Research Applications
Methyl 17-oxooctadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a model compound in lipid research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of methyl 17-oxooctadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as oxidases and reductases, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways and exerting physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxooctadecanoate: Another oxooctadecanoate derivative with similar chemical properties.
Methyl 12-oxooctadecanoate: Known for its applications in lipid research and industrial processes.
Uniqueness
Methyl 17-oxooctadecanoate is unique due to its specific position of the oxo group on the 17th carbon atom. This structural feature influences its reactivity and interaction with biological systems, making it distinct from other oxooctadecanoate derivatives.
Properties
IUPAC Name |
methyl 17-oxooctadecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(21)22-2/h3-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEPZEDNDLTDEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336935 | |
Record name | Methyl 17-oxooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-32-7 | |
Record name | Methyl 17-oxooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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